molecular formula C22H46N4O2S2 B13467242 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea

3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea

Cat. No.: B13467242
M. Wt: 462.8 g/mol
InChI Key: YCRACQQOBFKMDI-UHFFFAOYSA-N
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Properties

Molecular Formula

C22H46N4O2S2

Molecular Weight

462.8 g/mol

IUPAC Name

1-hexyl-3-[4-[4-(hexylcarbamoylamino)butyldisulfanyl]butyl]urea

InChI

InChI=1S/C22H46N4O2S2/c1-3-5-7-9-15-23-21(27)25-17-11-13-19-29-30-20-14-12-18-26-22(28)24-16-10-8-6-4-2/h3-20H2,1-2H3,(H2,23,25,27)(H2,24,26,28)

InChI Key

YCRACQQOBFKMDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NCCCCSSCCCCNC(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The disulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, resulting in the formation of thiols.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of alkyl or aryl derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing urea and disulfide functionalities.

    Biology: It may be used in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.

    Medicine: The compound’s unique structure could be explored for potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea exerts its effects depends on its interactions with molecular targets and pathways. The disulfide bonds in the compound can undergo redox reactions, which may influence various biological processes, such as protein folding and enzyme activity. The hexyl and urea groups may also interact with specific receptors or enzymes, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea include:

  • 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]thiourea
  • 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]guanidine

Uniqueness

The uniqueness of 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea lies in its specific combination of hexyl, urea, and disulfanyl groups, which confer distinct chemical and biological properties

Biological Activity

3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a STAT3/5 activation inhibitor. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Hexyl Group : Contributes to hydrophobic interactions.
  • Urea Moiety : Known for its role in biological activity modulation.
  • Disulfide Linkage : Implicated in redox reactions and potential interactions with thiol-containing biomolecules.

Research indicates that 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea functions primarily as an inhibitor of the STAT3/5 signaling pathway. The inhibition of this pathway is crucial in various diseases, including cancer and autoimmune disorders.

Key Findings:

  • STAT3 Activation Inhibition : The compound has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and subsequent transcriptional activity, which is often upregulated in cancers .
  • Cell Viability Assays : Studies using various cancer cell lines demonstrated a significant reduction in cell viability upon treatment with the compound, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea:

Activity Observation Reference
STAT3 InhibitionReduced phosphorylation levels in treated cells
Anticancer ActivityDecreased viability in cancer cell lines
Anti-inflammatory EffectsLowered cytokine production in immune cells

Case Study 1: Cancer Cell Lines

In a study focusing on breast cancer cell lines, treatment with 3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the inhibition of STAT3-mediated transcription of pro-survival genes .

Case Study 2: Autoimmune Disease Model

Another study investigated the compound's effects on an autoimmune disease model. The results indicated a significant reduction in disease symptoms correlated with decreased levels of inflammatory cytokines, suggesting a therapeutic potential for conditions like rheumatoid arthritis .

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